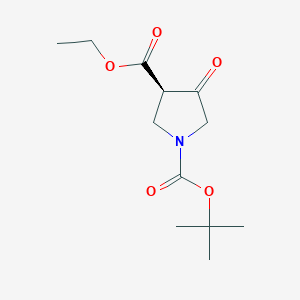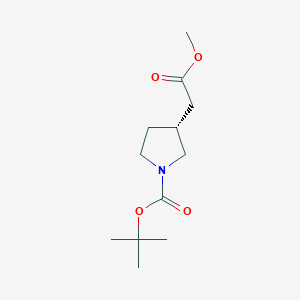![molecular formula C10H18N2O2 B8217094 tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8217094.png)
tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate: is a bicyclic compound that features a diazabicycloheptane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by tert-butyl esterification. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diazabicycloheptane core reacts with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl (1R,5R)-2,6-diazabicyclo[320]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in the development of biologically active molecules. Its diazabicycloheptane core can interact with biological targets, making it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is explored for its potential therapeutic properties. It may serve as a scaffold for the design of new drugs with improved efficacy and selectivity.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.
Mécanisme D'action
The mechanism by which tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazabicycloheptane core can bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects.
Comparaison Avec Des Composés Similaires
- tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
- tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
- rac-tert-butyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate
Uniqueness: tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of the diazabicycloheptane core. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUBKOZDTGFCJO-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (2S)-2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8217051.png)
![(5R)-1-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B8217052.png)
![[(2R)-azetidin-2-yl]methanamine;dihydrochloride](/img/structure/B8217055.png)
![(5R)-2-methyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B8217061.png)
![tert-butyl (4S)-1-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B8217067.png)
![benzyl (5R)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B8217072.png)
![benzyl (5S)-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B8217078.png)
![tert-butyl N-[(1S)-2,2-dimethyl-3-oxocyclobutyl]carbamate](/img/structure/B8217086.png)

![ethyl (1S)-6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B8217106.png)
![tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate](/img/structure/B8217113.png)
![[(2R)-3,3-dimethyloxetan-2-yl]methanamine](/img/structure/B8217129.png)
